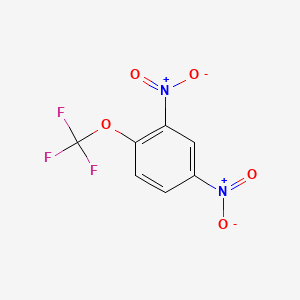

2,4-二硝基-1-(三氟甲氧基)苯

描述

The compound 2,4-Dinitro-1-(trifluoromethoxy)benzene is a chemical of interest due to its potential applications in various fields, including organic synthesis and material science. The presence of both nitro and trifluoromethoxy groups in the compound suggests that it could be a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds has been demonstrated in several studies. For instance, a sterically hindered tetrafluorobenzene derivative was synthesized through aromatic nucleophilic substitution involving lithium dimesitylphosphide and hexafluorobenzene . Similarly, novel benzo[1,5]oxazepin-4-one-based compounds were effectively synthesized from 1,5-difluoro-2,4-dinitrobenzene under mild conditions, indicating the feasibility of manipulating dinitrofluorobenzene derivatives . These methods could potentially be adapted for the synthesis of 2,4-Dinitro-1-(trifluoromethoxy)benzene by substituting the appropriate fluorinated benzene precursor.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds can be complex due to the presence of electron-withdrawing groups that influence the electronic distribution within the molecule. X-ray crystallography has been used to investigate the molecular structures of such compounds, revealing large bond angles around substituent atoms, which could be indicative of the steric and electronic effects imposed by the substituents . This information is crucial for understanding the reactivity and potential applications of 2,4-Dinitro-1-(trifluoromethoxy)benzene.

Chemical Reactions Analysis

The chemical reactivity of fluorinated nitrobenzenes has been explored in various studies. For example, 1,2,4-Tris(trifluoromethyl)benzene underwent selective lithiation and subsequent electrophilic substitution, demonstrating the potential for regioselective functionalization of such compounds . Additionally, a direct trifluoromethoxylation of aliphatic substrates with 2,4-dinitro(trifluoromethoxy)benzene has been reported, showcasing the nucleophilic displacement of the trifluoromethoxy group from an activated aromatic ring . These reactions highlight the diverse chemical transformations that 2,4-Dinitro-1-(trifluoromethoxy)benzene could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-Dinitro-1-(trifluoromethoxy)benzene can be inferred from related compounds. The presence of nitro groups typically confers high reactivity towards reduction and nucleophilic substitution reactions . The trifluoromethoxy group is known to be a strong electron-withdrawing group, which could affect the acidity of protons in the molecule and its overall stability . Furthermore, the introduction of fluorine atoms often increases the lipophilicity and thermal stability of the compound, which could be beneficial for certain applications .

科学研究应用

2,4-Dinitro-1-(trifluoromethoxy)benzene is an important raw material and intermediate used in various fields . Here are some of the fields and applications:

-

Organic Synthesis

-

Pharmaceuticals

-

Agrochemicals

-

Dyestuff

- Chemical Properties : This compound has a molecular formula of CF3OC6H3(NO2)2 and a molecular weight of 252.10 . It has a boiling point of 273-274 °C and a density of 1.623 g/mL at 25 °C .

- Safety Information : It is classified as Acute Tox. 2 Oral - Aquatic Chronic 4 - Skin Corr. 1B. It should be stored in a cool place, in a tightly closed container, and away from oxidizing agents .

- Chemical Properties : This compound has a molecular formula of CF3OC6H3(NO2)2 and a molecular weight of 252.10 . It has a boiling point of 273-274 °C and a density of 1.623 g/mL at 25 °C .

- Safety Information : It is classified as Acute Tox. 2 Oral - Aquatic Chronic 4 - Skin Corr. 1B. It should be stored in a cool place, in a tightly closed container, and away from oxidizing agents .

安全和危害

“2,4-Dinitro-1-(trifluoromethoxy)benzene” is considered hazardous. It is fatal if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

属性

IUPAC Name |

2,4-dinitro-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2O5/c8-7(9,10)17-6-2-1-4(11(13)14)3-5(6)12(15)16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUUZCUXYXNPFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371862 | |

| Record name | 2,4-Dinitro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dinitro-1-(trifluoromethoxy)benzene | |

CAS RN |

655-07-2 | |

| Record name | 2,4-Dinitro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dinitro(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Dimethylamino)ethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B1301700.png)

![(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1301729.png)

![6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1301771.png)